molecular formula C12H26O2S2 B1609741 Bis(6-hydroxyhexyl)disulfide CAS No. 80901-86-6

Bis(6-hydroxyhexyl)disulfide

Cat. No. B1609741
CAS RN: 80901-86-6
M. Wt: 266.5 g/mol
InChI Key: HPKCPHUCATZKGA-UHFFFAOYSA-N
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Description

Bis(6-hydroxyhexyl)disulfide, also known as Thiodiglycol, is a chemical compound that is widely used in various scientific research applications. It is a colorless, oily liquid with a faint odor and is soluble in water and organic solvents. This compound is widely used in the synthesis of various organic compounds and is known for its unique properties and applications.

Scientific Research Applications

Self-Healing Materials

  • Catalyst-Free Room-Temperature Self-Healing Elastomers: The use of aromatic disulfide metathesis, specifically bis(4-aminophenyl) disulfide, as a dynamic crosslinker in poly(urea–urethane) elastomers, allows for self-healing properties at room temperature without any external catalyst or intervention (Rekondo et al., 2014).

Chemical Reactions and Mechanisms

  • RhCl3-Catalyzed Disulfide Exchange Reaction: This study investigates the alkylthio exchange reaction of hydrophilic disulfides in water, including bis(6-aminohexyl) disulfide dihydrochloride, using RhCl3 as a catalyst. The reaction mechanism depends on the water solubility of the substrates (Arisawa, Suwa, & Yamaguchi, 2006).

Nanotechnology and Materials Science

  • Synthesis of Functional Gold Nanoparticles: Bis(6-hydroxyhexyl) disulfide bis(2-bromoisobutyl) ester is used as a stabilizing ligand in the preparation of functionalized gold nanoparticles. The process allows for the creation of nanoparticles that can be precipitated and redispersed without irreversible aggregation (Roth & Théato, 2008).

Biomedical and Pharmaceutical Applications

  • Synthesis of Oligo(nucleoside Phosphorothioate)s: Bis(O,diisopropoxy phosphinothioyl) disulfide serves as an efficient sulfurizing agent for the synthesis of phosphothioate analogues of oligonucleotides, providing a cost-effective method with high sulfur content in the final products (Stec et al., 1993).

Energy Storage Applications

  • Modifiers of Li/S Battery Electrolyte: Protected bis(hydroxyorganyl) polysulfides, including bis(hydroxyhexyl) disulfide derivatives, have been explored as modifiers in the electrolyte of lithium-sulfur rechargeable batteries. These compounds have shown to enhance battery capacity significantly (Trofimov et al., 2011).

Advanced Material Synthesis

  • Synthesis of Poly(arylene sulfides): Diaryl disulfides, including bis[4-[(4-bromophenyl)oxy]phenyl] disulfide, have been used in thermal polymerization reactions to produce high molecular weight poly(arylene sulfides), showcasing their potential in creating advanced materials with high stability and crystallinity (Tsuchida, Yamamoto, Jikei, & Miyatake, 1993).

Chemistry of Sulfur Compounds

  • Electrosynthesis of Bis(dialkylthiocarbamoyl) Disulfides: This study explores the direct synthesis of bis(dialkylthiocarbamoyl) disulfides from dialkylamines and carbon disulfide using electrolysis, demonstrating the application of bis(6-hydroxyhexyl) disulfide in synthesizing sulfur-containing compounds (Torii, Tanaka, & Misima, 1978).

Future Directions

For more detailed information, refer to the Material Safety Data Sheet (MSDS) provided by AA BLOCKS, INC .

properties

IUPAC Name

6-(6-hydroxyhexyldisulfanyl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2S2/c13-9-5-1-3-7-11-15-16-12-8-4-2-6-10-14/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKCPHUCATZKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCSSCCCCCCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445818
Record name BIS(6-HYDROXYHEXYL)DISULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(6-hydroxyhexyl)disulfide

CAS RN

80901-86-6
Record name BIS(6-HYDROXYHEXYL)DISULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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